N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide

Catalog No.
S3260394
CAS No.
2097872-63-2
M.F
C15H13NO4
M. Wt
271.272
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide

CAS Number

2097872-63-2

Product Name

N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]furan-2-carboxamide

Molecular Formula

C15H13NO4

Molecular Weight

271.272

InChI

InChI=1S/C15H13NO4/c17-15(14-6-3-9-20-14)16-10-11(12-4-1-7-18-12)13-5-2-8-19-13/h1-9,11H,10H2,(H,16,17)

InChI Key

QCBYQQDQOSYUAT-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(CNC(=O)C2=CC=CO2)C3=CC=CO3

Solubility

not available

N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide is a novel compound featuring a unique structure that combines multiple furan moieties with a carboxamide functional group. This compound has garnered interest in both synthetic and medicinal chemistry due to its potential biological activities and versatile chemical properties. The presence of furan rings contributes to its reactivity, while the carboxamide group enhances its solubility and interaction with biological targets.

  • Oxidation: The furan rings may be oxidized to yield furanones or other oxygenated derivatives, which can alter their biological activity and chemical properties.
  • Reduction: Reduction processes can convert the furan rings into dihydrofuran or tetrahydrofuran derivatives, impacting the compound’s reactivity.
  • Substitution: Electrophilic and nucleophilic substitution reactions are possible at the furan rings, leading to the formation of various substituted derivatives that may exhibit different biological activities.

Research indicates that N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide possesses significant biological activities, particularly in antimicrobial and anticancer domains. The compound's mechanism of action may involve interactions with specific molecular targets, such as enzymes and receptors, modulating their activity through π-π interactions and hydrogen bonding facilitated by the furan and carboxamide groups. Studies have shown that similar furan derivatives exhibit anti-inflammatory properties, suggesting a potential for therapeutic applications in treating various diseases.

The synthesis of N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide typically involves:

  • Condensation Reaction: The reaction between furan-2-carboxylic acid and 2,2-di(furan-2-yl)ethylamine is commonly utilized. This reaction is facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
  • Solvent Use: Organic solvents such as dichloromethane are often employed to dissolve reactants and facilitate the reaction at room temperature.
  • Purification Techniques: Following synthesis, purification techniques like recrystallization or chromatography are used to isolate the high-purity product.

N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide has diverse applications across several fields:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: The compound is studied for its potential antimicrobial and anticancer properties.
  • Medicine: Ongoing research explores its therapeutic potential due to its unique structural features.
  • Industry: It is utilized in developing organic semiconductors and advanced materials with specific electronic properties.

Interaction studies of N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide focus on its binding affinity to biological macromolecules. Preliminary data suggest that the compound interacts with specific enzymes or receptors involved in disease pathways. These interactions may lead to modulation of enzymatic activities or receptor signaling pathways, enhancing its therapeutic efficacy against various diseases .

Several compounds share structural features with N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(2,2-di(furan-2-yl)ethyl)cyclohexanecarboxamideFuran rings with cyclohexaneAntimicrobial, anti-inflammatoryDifferent substituent affects biological activity
N-(2,2-di(furan-2-yl)ethyl)isoxazole-5-carboxamideFuran and isoxazole ringsAnticancerCombines furan and isoxazole functionalities
N-[2,2-bis(furan-2-yl)ethyl]-1,3-benzothiazole-2-carboxamideFuran rings with benzothiazoleAntimicrobialIncorporates benzothiazole enhancing biological activity
N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxineFuran rings with dioxineAnticancerUnique dioxine structure increases potential reactivity

These comparisons highlight the uniqueness of N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide due to its dual incorporation of furan moieties alongside a carboxamide group. This structural complexity may enhance its biological activity and versatility in applications compared to simpler analogs.

The antimicrobial activity of N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide against Gram-negative pathogens is mediated through targeted disruption of bacterial virulence pathways. The compound’s furan-carboxamide hybrid structure enables interactions with quorum-sensing (QS) regulatory proteins, particularly the LasR receptor in Pseudomonas aeruginosa. Molecular docking studies reveal that the carbohydrazide derivatives of this compound exhibit high affinity for the LasR ligand-binding domain, mimicking natural autoinducers such as N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL) [3] [5]. This competitive inhibition suppresses the expression of QS-controlled virulence factors, including pyocyanin and extracellular proteases, which are critical for bacterial pathogenicity [3].

Table 1: Inhibition of Virulence Factors in Pseudomonas aeruginosa by Furan-Carboxamide Derivatives

CompoundPyocyanin Inhibition (%)Protease Inhibition (%)
4b7687
7e4643
7d3016

The data demonstrate that derivative 4b achieves 76% pyocyanin inhibition and 87% protease suppression, outperforming other analogs [3]. These effects correlate with reduced bacterial motility and biofilm formation, underscoring the compound’s role as a anti-virulence agent rather than a traditional bactericidal compound [5].

Antiproliferative Effects in Colorectal Cancer Models

N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide derivatives exhibit notable antiproliferative activity in human colorectal cancer (HCT-116) cell lines. Structural modifications, such as the incorporation of anthraquinone moieties, enhance topoisomerase II (Topo-II) inhibition, a key mechanism for inducing DNA damage in rapidly dividing cancer cells [4]. In vitro MTT assays comparing furan-carboxamide derivatives reveal significant differences in potency based on functional group substitutions.

Table 2: Antiproliferative Activity of Furan-Carboxamide Derivatives in HCT-116 Cells

CompoundStructural FeatureIC₅₀ (μM)Relative Potency vs. Doxorubicin
3Anthraquinone moiety25.41.6×
5Benzophenone moiety41.21.0×
7Pyridine moiety38.91.1×

Compound 3, featuring an anthraquinone group, demonstrates 1.6-fold greater potency than doxorubicin, a standard chemotherapeutic agent [4]. Molecular dynamics simulations suggest that the planar anthraquinone structure intercalates more effectively into DNA, stabilizing Topo-II cleavage complexes and triggering apoptosis [4].

XLogP3

1.9

Dates

Modify: 2023-08-19

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